Technical Whitepaper: 2-Fluoro-3-methoxybenzamide
Technical Whitepaper: 2-Fluoro-3-methoxybenzamide
CAS: 198204-64-7 Formula: C₈H₈FNO₂ Molecular Weight: 169.15 g/mol [1]
Executive Summary
2-Fluoro-3-methoxybenzamide is a specialized fluorinated aromatic building block critical to modern medicinal chemistry.[1] It serves as a high-value pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted oncological therapies.[1] Its structural uniqueness lies in the ortho-fluorine substitution, which imposes specific conformational constraints and metabolic stability, while the meta-methoxy group acts as a tunable electronic handle. This guide details its structural properties, validated synthetic pathways, and application in fragment-based drug discovery (FBDD).[1]
Chemical Identity & Structural Analysis[1][2]
Core Specifications
| Property | Specification |
| CAS Number | 198204-64-7 |
| IUPAC Name | 2-Fluoro-3-methoxybenzamide |
| SMILES | COC1=C(F)C(C(N)=O)=CC=C1 |
| Molecular Weight | 169.15 Da |
| H-Bond Donors | 2 (Amide -NH₂) |
| H-Bond Acceptors | 3 (Amide C=O, Methoxy O, Fluorine) |
| Precursor Acid | 2-Fluoro-3-methoxybenzoic acid (CAS 137654-20-7) |
Structural Electronic Effects
The 2,3-substitution pattern creates a unique electronic environment on the benzamide core, distinct from the more common 4-fluoro analogs.[1]
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Ortho-Fluoro Effect: The fluorine atom at the C2 position exerts a strong inductive withdrawing effect (-I) on the amide carbonyl carbon, increasing its electrophilicity.[1] Sterically, the C2-F atom forces the amide group out of planarity with the benzene ring to a lesser degree than a chloro- substituent, maintaining a balance between solubility and pi-stacking capability.[1]
-
Meta-Methoxy Push-Pull: The methoxy group at C3 acts as a pi-donor (+M), partially counteracting the electron-withdrawing nature of the fluorine.[1] This "push-pull" system modulates the pKa of the amide protons, influencing their hydrogen-bonding strength—a critical factor for binding to the Ser90/Gly86 residues in the PARP catalytic pocket.[1]
Structural Visualization
The following diagram illustrates the electronic connectivity and steric interactions within the molecule.
Caption: Electronic and steric influence of functional groups on the central benzene core.[1]
Synthetic Pathways[1][7]
The synthesis of 2-Fluoro-3-methoxybenzamide is most reliably achieved via the activation of its corresponding carboxylic acid.[1] Direct amidation of the ester or nitrile hydrolysis are alternative but less efficient routes due to the steric hindrance of the ortho-fluorine.[1]
Primary Route: Acid Chloride Activation
This protocol ensures high conversion rates by mitigating the reduced nucleophilicity of the sterically crowded carbonyl.[1]
Reagents:
-
Precursor: 2-Fluoro-3-methoxybenzoic acid (CAS 137654-20-7).[2][3][4][5]
-
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).[1]
-
Nucleophile: Aqueous Ammonia (NH₄OH) or Ammonia gas.[1]
Mechanism:
-
Activation: The carboxylic acid reacts with SOCl₂ to form the highly reactive acid chloride intermediate, releasing SO₂ and HCl gas.[1]
-
Amidation: The acid chloride undergoes nucleophilic acyl substitution with ammonia.[1] The ortho-fluorine accelerates this step inductively despite the steric bulk.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from the carboxylic acid precursor.
Experimental Protocols
Synthesis of 2-Fluoro-3-methoxybenzamide
Note: All procedures must be performed in a fume hood due to the generation of corrosive gases (SO₂, HCl).[1]
-
Activation Step:
-
Charge a round-bottom flask with 2-Fluoro-3-methoxybenzoic acid (1.0 eq, 10 mmol) and dry dichloromethane (DCM, 20 mL).
-
Dropwise add Oxalyl Chloride (1.5 eq, 15 mmol) at 0°C under nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
In-process check: Confirm conversion to acid chloride via TLC (quench aliquot with MeOH to check for methyl ester).
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.
-
-
Amidation Step:
-
Redissolve the crude acid chloride residue in dry THF (10 mL).
-
Cool the solution to 0°C.
-
Slowly add Aqueous Ammonia (28%) (5.0 eq) or bubble NH₃ gas through the solution.[1]
-
Stir for 1 hour at 0°C, then warm to room temperature.
-
-
Workup & Purification:
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with 1M HCl (to remove excess ammonia), saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
Recrystallization: Purify the solid using Ethanol/Water or Toluene/Hexane to yield white crystalline needles.[1]
-
Characterization Data (Expected)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.60 (br s, 1H, NH), 7.45 (br s, 1H, NH), 7.20–7.30 (m, 2H, Ar-H), 7.10 (m, 1H, Ar-H), 3.85 (s, 3H, OCH₃).[1]
-
¹⁹F NMR: ~ -130 ppm (characteristic of ortho-fluorine on benzamide).
-
MS (ESI): m/z 170.1 [M+H]⁺.
Medicinal Chemistry Applications
PARP Inhibition Pharmacophore
The benzamide moiety is the "warhead" for many PARP inhibitors (e.g., Olaparib analogs).[1] It mimics the nicotinamide ribose of NAD+, the natural substrate of PARP enzymes.[1]
-
Binding Mode: The amide oxygen and protons form three critical hydrogen bonds with the backbone of Gly86 and Ser90 in the PARP-1 active site.[1]
-
Role of 2-Fluoro: The fluorine atom locks the conformation via electrostatic repulsion with the amide oxygen, pre-organizing the molecule for binding.[1] It also blocks metabolic hydroxylation at the sensitive C2 position.[1]
Fragment-Based Drug Discovery (FBDD)
2-Fluoro-3-methoxybenzamide is an ideal "fragment" for screening libraries:
-
Ligand Efficiency: Low molecular weight (<170 Da) allows for high ligand efficiency (LE).
-
Vectors for Growth: The methoxy group at C3 can be demethylated to a phenol (C3-OH) for further functionalization (e.g., ether linkage to larger scaffolds) without disrupting the primary binding mode.[1]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic.
-
Disposal: Dispose of as hazardous chemical waste.[1] Do not release into drains.[1]
References
-
PubChem Compound Summary. (2025). 2-Fluoro-3-methoxybenzamide (CAS 198204-64-7).[1] National Center for Biotechnology Information.[1] Link
-
BLD Pharm. (2025).[1] Product Catalog: 2-Fluoro-3-methoxybenzamide. Link
-
ChemicalBook. (2025).[1] 2-Fluoro-3-methoxybenzoic acid (Precursor CAS 137654-20-7).[7][2][3][4][5] Link
-
Curtin, N. J. (2005).[1] "PARP inhibitors for cancer therapy."[1] Expert Reviews in Molecular Medicine, 7(4), 1-20.[1] (Mechanistic grounding for benzamide pharmacophore).
-
BenchChem. (2025).[1] Synthesis of substituted benzoyl chlorides. Link
Sources
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- 2. 2-Fluoro-3-methoxybenzoic acid | CAS 137654-20-7 [daltonresearchmolecules.com]
- 3. 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 [chemnet.com]
- 4. 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 [chemicalbook.com]
- 5. 137654-20-7 | 2-Fluoro-3-methoxybenzoic acid [3asenrise.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 137654-20-7|2-Fluoro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]
